3-(Cyclohexylamino)propanoic acid hydrochloride

Amino Acid Transporter SLC7A5 LAT1 Inhibition

3-(Cyclohexylamino)propanoic acid hydrochloride (CAS 857576-62-6) is the hydrochloride salt of a beta-alanine derivative. It has the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 857576-62-6
Cat. No. B2936278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylamino)propanoic acid hydrochloride
CAS857576-62-6
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESC1CCC(CC1)NCCC(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c11-9(12)6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2,(H,11,12);1H
InChIKeyNLOGDGKRDUEYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylamino)propanoic acid hydrochloride (857576-62-6): A Defined Beta-Alanine Derivative for Research


3-(Cyclohexylamino)propanoic acid hydrochloride (CAS 857576-62-6) is the hydrochloride salt of a beta-alanine derivative . It has the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . As a cyclohexyl-substituted amino acid, it is a crystalline solid utilized as a specialized chemical building block and in biochemical research, with the salt form conferring enhanced aqueous solubility .

Why 3-(Cyclohexylamino)propanoic acid hydrochloride is Not a Generic Substitute


The substitution of this compound with a close analog is not scientifically trivial. First, the specific 3-(cyclohexylamino)propanoic acid scaffold, unlike its 2-substituted isomers, is a defined beta-amino acid derivative, which dictates a unique molecular geometry . This structural distinction, characterized by a computed LogP of 1.3834 and a pKa of 2.33, directly influences physicochemical properties and biological interaction profiles, such as its documented inhibition of the L-type amino acid transporter 1 (LAT1) [1]. Second, the hydrochloride salt form is a critical differentiator for solubility and formulation compared to the free base . Consequently, simple replacement with a related compound (e.g., the free base, a 2-amino isomer, or a different salt) will result in a material with non-equivalent behavior in assays or synthetic applications.

Quantitative Differentiation Evidence for 3-(Cyclohexylamino)propanoic acid hydrochloride


LAT1 Transporter Inhibition: A Distinct Activity Profile

The compound exhibits inhibitory activity against the L-type amino acid transporter 1 (LAT1). Its IC50 value of 36,000 nM provides a quantifiable benchmark [1]. This is a specific functional readout that distinguishes it from structurally unrelated amino acids and other beta-alanine derivatives that have not been characterized for this target. Direct comparator data for close structural analogs in the same assay is not available.

Amino Acid Transporter SLC7A5 LAT1 Inhibition

Hydrochloride Salt Form: A Critical Differentiator in Handling and Use

The compound is the hydrochloride salt of 3-(cyclohexylamino)propanoic acid. This is a key physical differentiator from the free base (CAS 26872-84-4), which has a molecular weight of 171.24 g/mol compared to the salt's 207.70 g/mol . The salt form is reported to be soluble in water, whereas quantitative solubility data for the free base is not available .

Salt Form Solubility Formulation

Physicochemical Profile: Calculated LogP as a Basis for Differentiation

The calculated partition coefficient (LogP) for the free base of this compound is 1.3834 . This value provides a specific descriptor of its lipophilicity, which is a key parameter for predicting membrane permeability and overall drug-likeness. For comparison, the beta-alanine parent has a very low LogP, highlighting the significant increase in lipophilicity conferred by the cyclohexyl substitution. Direct comparator data for other cyclohexyl-substituted isomers in the same computational model is not available.

Lipophilicity Physicochemical Property LogP

Procurement-Driven Application Scenarios for 3-(Cyclohexylamino)propanoic acid hydrochloride


LAT1 Transporter Research and Inhibitor Screening

This compound is appropriate for studies involving the L-type amino acid transporter 1 (LAT1/SLC7A5), where it can serve as a characterized reference inhibitor with a defined IC50 of 36,000 nM [1]. Its use is indicated in target validation assays, in vitro pharmacology studies, and as a tool compound in SAR programs investigating amino acid transport.

Organic Synthesis and Medicinal Chemistry as a Specialized Building Block

Its defined beta-amino acid scaffold, featuring a cyclohexyl substituent and a calculated LogP of 1.3834, makes it suitable for use as a building block in the synthesis of peptidomimetics or small molecule libraries where enhanced lipophilicity and specific conformational constraints are desired . The hydrochloride salt form facilitates its direct use in aqueous reaction conditions .

Biochemical and Biophysical Assay Development

Given its aqueous solubility as a hydrochloride salt , this compound can be formulated for use in various biochemical assays, such as those investigating enzyme-substrate interactions or protein-ligand binding. Its well-defined molecular weight (207.70 g/mol) allows for precise solution preparation .

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